molecular formula C14H15N3O2 B2701102 N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034361-88-9

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No. B2701102
CAS RN: 2034361-88-9
M. Wt: 257.293
InChI Key: FPXPNIICNKABSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide” is an organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a carboxamide group (-CONH2), and at the 6-position with a methoxy group (-OCH3). The nitrogen of the carboxamide group is further substituted with a 3,4-dimethylphenyl group, which is a phenyl ring with methyl groups (-CH3) at the 3- and 4-positions .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrimidine ring, as a part of the compound’s core, would contribute to its planarity. The methoxy and carboxamide groups would likely be in the plane of the ring, while the 3,4-dimethylphenyl group could have some rotational freedom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring might undergo electrophilic substitution reactions. The methoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction. The carboxamide group might participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : A study by Abu‐Hashem et al. (2020) delves into the synthesis of various novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of these compounds, including derivatives similar to "N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide," as anti-inflammatory and analgesic agents. The study emphasizes the compounds' significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrochromic and Polymer Studies

  • Electrochromic Properties : Chang and Liou (2008) investigated novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, prepared from a new dicarboxylic acid monomer. These polymers exhibited strong UV-vis absorption bands and electrochromic properties, indicating their potential in electrochromic devices and materials science (Chang & Liou, 2008).

Drug Synthesis and Exposure Improvement

  • Drug Analogue Synthesis : Owton et al. (1995) reported on the synthesis of an analogue of the osteoarthritis drug rhein, aimed at improving systemic exposure in guinea pigs. This study reflects the application of derivatives related to "N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide" in the pharmacological enhancement of existing drugs (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-4-5-11(6-10(9)2)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPNIICNKABSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.